N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide
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Overview
Description
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a pivalamide group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pivalamide Group: The pivalamide group is introduced through an amide coupling reaction. This can be achieved by reacting the quinazolinone intermediate with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxoquinazoline: Shares the quinazolinone core but lacks the pivalamide group.
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide: Similar structure with a benzamide group instead of pivalamide.
Uniqueness
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide is unique due to the presence of the pivalamide group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-21-17-11-6-5-10-16(17)18(24)23(13)15-9-7-8-14(12-15)22-19(25)20(2,3)4/h5-12H,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKBEERRUWDLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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